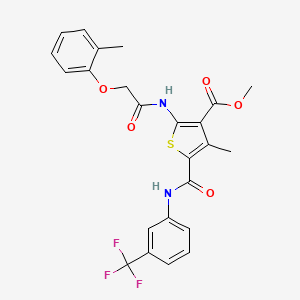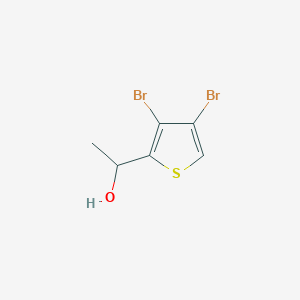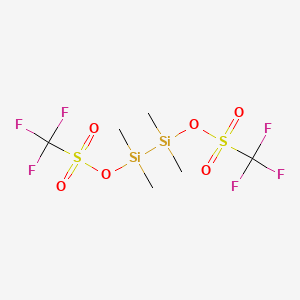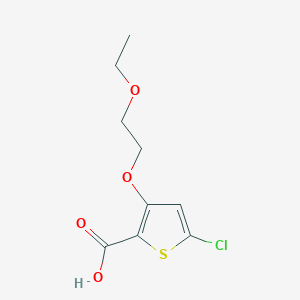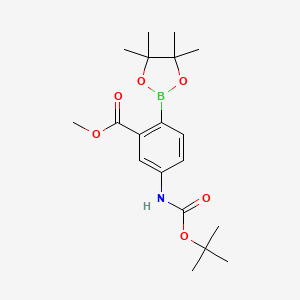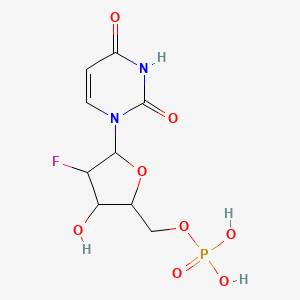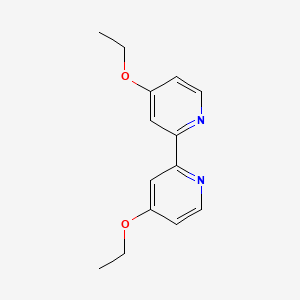ammonium chloride](/img/structure/B12078811.png)
[3-(4-Methylphenyl)-3-oxoprop-1-enyl](tripropyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is an organic compound that belongs to the class of ammonium salts This compound is characterized by the presence of a tripropylammonium group attached to a 3-(4-methylphenyl)-3-oxoprop-1-enyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride typically involves the reaction of 4-methylbenzaldehyde with propylamine under specific conditions. The reaction proceeds through a condensation mechanism, forming the enamine intermediate, which is subsequently quaternized with propyl chloride to yield the final ammonium salt. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, and maintaining a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under mild conditions.
Major Products
Oxidation: Formation of 3-(4-methylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(4-methylphenyl)-3-hydroxypropylamine.
Substitution: Formation of various substituted ammonium salts.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicine, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for drug development.
Industry
Industrially, the compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
Compared to similar compounds, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride stands out due to its specific structural arrangement and the presence of the tripropylammonium group. This unique feature imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C19H30ClNO |
|---|---|
Molecular Weight |
323.9 g/mol |
IUPAC Name |
[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride |
InChI |
InChI=1S/C19H30NO.ClH/c1-5-13-20(14-6-2,15-7-3)16-12-19(21)18-10-8-17(4)9-11-18;/h8-12,16H,5-7,13-15H2,1-4H3;1H/q+1;/p-1/b16-12+; |
InChI Key |
OVEFICUSMNCNOW-CLNHMMGSSA-M |
Isomeric SMILES |
CCC[N+](CCC)(CCC)/C=C/C(=O)C1=CC=C(C=C1)C.[Cl-] |
Canonical SMILES |
CCC[N+](CCC)(CCC)C=CC(=O)C1=CC=C(C=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



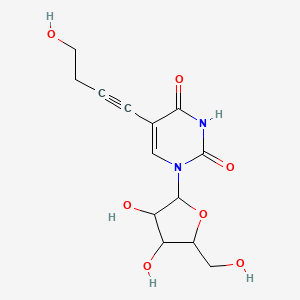
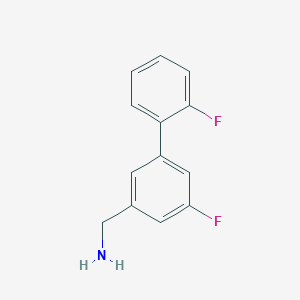
![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
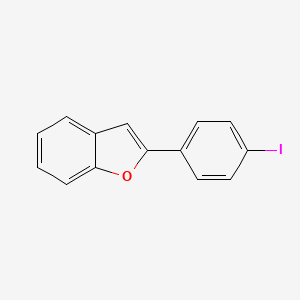
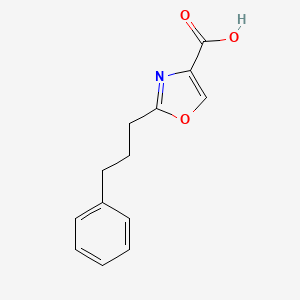
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)
